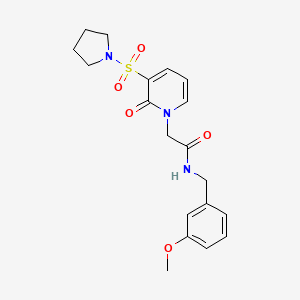

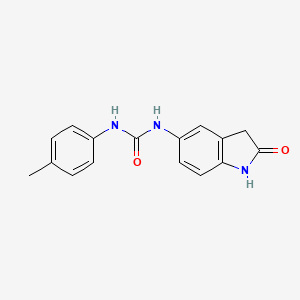

![molecular formula C19H21F3N4O3S B3010638 4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2194903-03-0](/img/structure/B3010638.png)

4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. For example, a green synthetic method for a thienopyrimidin-4-yl morpholine derivative was established through a three-step process with a total yield of 43% . Similarly, the synthesis of pyrroloquinoline derivatives involved the creation of a new chemotype of small molecule inhibitors, with some compounds showing potent inhibition of caspase-3 . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as 1H NMR and MS. For instance, the structure of a benzo[b]pyrimido[5,4-e][1,4]thiazin derivative was confirmed using 1H and 13C NMR data . These techniques would likely be applicable in analyzing the molecular structure of "4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine" to ensure the correct synthesis and to understand its conformation.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of new derivatives of benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl morpholine . The trifluoromethyl group in the compound of interest suggests that it may also be involved in reactions typical of electron-withdrawing groups, such as influencing the reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on their substitution patterns. For example, the presence of a trifluoromethyl group can significantly affect the compound's lipophilicity and metabolic stability, which is important in the context of drug design . The specific properties of "this compound" would need to be determined experimentally, but it is likely to exhibit characteristics influenced by its trifluoromethyl and morpholine groups.

Applications De Recherche Scientifique

Synthesis and Chemical Structure

- A study by Kuznetsov, Nam, and Chapyshev (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reactions, highlighting the compound's relevance in complex chemical syntheses (Kuznetsov et al., 2007).

Crystallography and Molecular Structure

- Research by Kumar et al. (2012) on similar compounds such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, offers insights into the molecular and crystal structure of related compounds. This includes understanding the conformation and interactions within the molecular structure, which is crucial for designing compounds with specific properties (Kumar et al., 2012).

Antimicrobial Activity

- Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a 4-(4-aminophenyl)morpholin-3-one molecule and investigated their antimicrobial activity. This suggests the potential of the morpholine-based compound in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).

Drug Modulation and Interaction

- A study by Oliveira et al. (2015) examined the modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against standard and multi-resistant strains of various bacteria and fungi. This research highlights the role of such compounds in enhancing the effectiveness of existing antimicrobial agents (Oliveira et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidine derivatives are known to inhibitcyclin-dependent kinase (CDK) and mammalian target of rapamycin (mTOR) . These proteins play crucial roles in cell cycle regulation and protein synthesis, respectively.

Mode of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. Inhibition of CDK can disrupt the cell cycle, potentially halting the proliferation of cancer cells . Inhibition of mTOR can affect protein synthesis, impacting cell growth and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits CDK and mTOR as suggested, it could potentially halt cell proliferation and affect protein synthesis, respectively .

Propriétés

IUPAC Name |

4-[8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O3S/c20-19(21,22)16-5-1-3-14(11-16)13-30(27,28)26-6-2-4-15-12-23-18(24-17(15)26)25-7-9-29-10-8-25/h1,3,5,11-12H,2,4,6-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCCHNIHBOWYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)

![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)

![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)